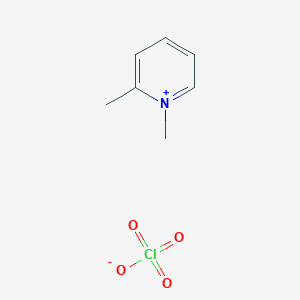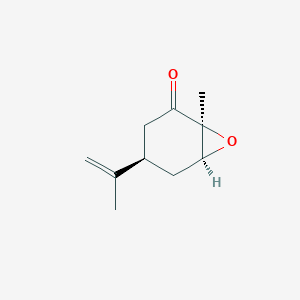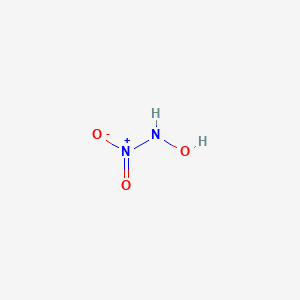![molecular formula Cl2H4MgO10 B231932 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol CAS No. 17367-08-7](/img/structure/B231932.png)
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol, also known as OEA, is a naturally occurring lipid molecule found in various tissues of the body, including the liver, intestine, and brain. OEA has been shown to have various physiological effects and has been the subject of numerous scientific studies in recent years. In
作用機序
The exact mechanism of action of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). PPAR-alpha is a nuclear receptor that is involved in the regulation of lipid metabolism and inflammation. 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to activate PPAR-alpha, leading to changes in gene expression that result in the various physiological effects of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol.
Biochemical and Physiological Effects:
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have various biochemical and physiological effects, including:
1. Appetite regulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to reduce food intake and body weight by activating PPAR-alpha and increasing the production of satiety hormones.
2. Pain modulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have analgesic effects by reducing inflammation and activating PPAR-alpha.
3. Neuroprotection: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol in lab experiments is that it is a naturally occurring molecule that is relatively easy to synthesize. Additionally, 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have various physiological effects, making it a potentially useful tool for studying the mechanisms underlying these effects. However, one limitation of using 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol, including:
1. Development of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol analogs: The development of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol analogs with improved potency and selectivity could lead to the development of new treatments for obesity, chronic pain, and neurodegenerative diseases.
2. Identification of new targets: The identification of new targets for 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol could lead to the development of new treatments for a variety of conditions.
3. Study of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol in human subjects: While much of the research on 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been conducted in animal models, studies in human subjects are needed to determine the safety and efficacy of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol as a potential therapeutic agent.
In conclusion, 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol is a naturally occurring lipid molecule that has been the subject of numerous scientific studies in recent years. 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have various physiological effects, including appetite regulation, pain modulation, and neuroprotection. While the exact mechanism of action of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol is not fully understood, it is believed to act through the activation of PPAR-alpha. Future research on 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol could lead to the development of new treatments for obesity, chronic pain, and neurodegenerative diseases.
合成法
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol can be synthesized from oleic acid and ethanolamine using a base-catalyzed reaction. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to form 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol. The reaction is relatively simple and can be carried out in a laboratory setting with relative ease.
科学的研究の応用
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been the subject of numerous scientific studies in recent years due to its various physiological effects. Some of the research applications of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol include:
1. Appetite regulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to reduce food intake and body weight in animal models, making it a potential target for the treatment of obesity.
2. Pain modulation: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have analgesic effects in animal models, suggesting that it may be useful for the treatment of chronic pain.
3. Neuroprotection: 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, making it a potential target for the development of new treatments for these conditions.
特性
CAS番号 |
17367-08-7 |
|---|---|
製品名 |
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol |
分子式 |
Cl2H4MgO10 |
分子量 |
310.5 g/mol |
IUPAC名 |
2-octadeca-9,12-dienoxyethanol |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h6-7,9-10,21H,2-5,8,11-20H2,1H3 |
InChIキー |
LPJRIXGJBNDMDD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCOCCO |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCOCCO |
同義語 |
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)









![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)